

Application Notes: RT-PCR Analysis of Gene Expression Changes Induced by Sornidipine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sornidipine**
Cat. No.: **B1622094**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sornidipine is a dihydropyridine derivative that acts as a potent L-type calcium channel blocker.^[1] By inhibiting the influx of calcium into vascular smooth muscle and cardiac muscle cells, **Sornidipine** exerts vasodilatory and antihypertensive effects. Beyond its established cardiovascular applications, emerging research suggests that L-type calcium channel blockers can modulate various cellular processes, including gene expression, by altering intracellular calcium concentrations.^{[2][3]} These alterations in calcium signaling can impact a multitude of downstream pathways, including those involved in cell survival, apoptosis, and proliferation.^{[4][5]}

This document provides a detailed protocol for utilizing Real-Time Polymerase Chain Reaction (RT-PCR) to analyze changes in gene expression induced by **Sornidipine** in a hypothetical *in vitro* cell culture model. The focus of this application note is to provide a framework for investigating the molecular mechanisms underlying the pharmacological effects of **Sornidipine**, particularly its potential influence on genes related to apoptosis and the calcineurin-NFY signaling pathway.

Hypothetical Study Overview

This application note outlines a hypothetical study to investigate the effect of **Sornidipine** on the expression of selected genes in a human cardiomyocyte cell line (e.g., AC16) or a relevant

cancer cell line where L-type calcium channels are expressed. The selected genes for analysis include key regulators of apoptosis (BCL2, BAX, CASP3) and a target gene of the calcineurin-NFY pathway (TXNIP).

Data Presentation: Hypothetical Gene Expression Changes

The following tables summarize hypothetical quantitative data on the fold change in gene expression in cells treated with **Sornidipine** compared to a vehicle control, as determined by RT-PCR.

Table 1: Fold Change in Apoptosis-Related Gene Expression

Gene	Treatment Group	Fold Change (vs. Control)	P-value
BCL2	Sornidipine (10 μ M)	-2.5	< 0.05
BAX	Sornidipine (10 μ M)	1.8	< 0.05
CASP3	Sornidipine (10 μ M)	2.1	< 0.05

Table 2: Fold Change in Calcineurin-NFY Pathway Target Gene Expression

Gene	Treatment Group	Fold Change (vs. Control)	P-value
TXNIP	Sornidipine (10 μ M)	-3.2	< 0.01

Experimental Protocols

Cell Culture and Sornidipine Treatment

- Cell Line: Human Cardiomyocyte Cell Line (e.g., AC16).
- Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

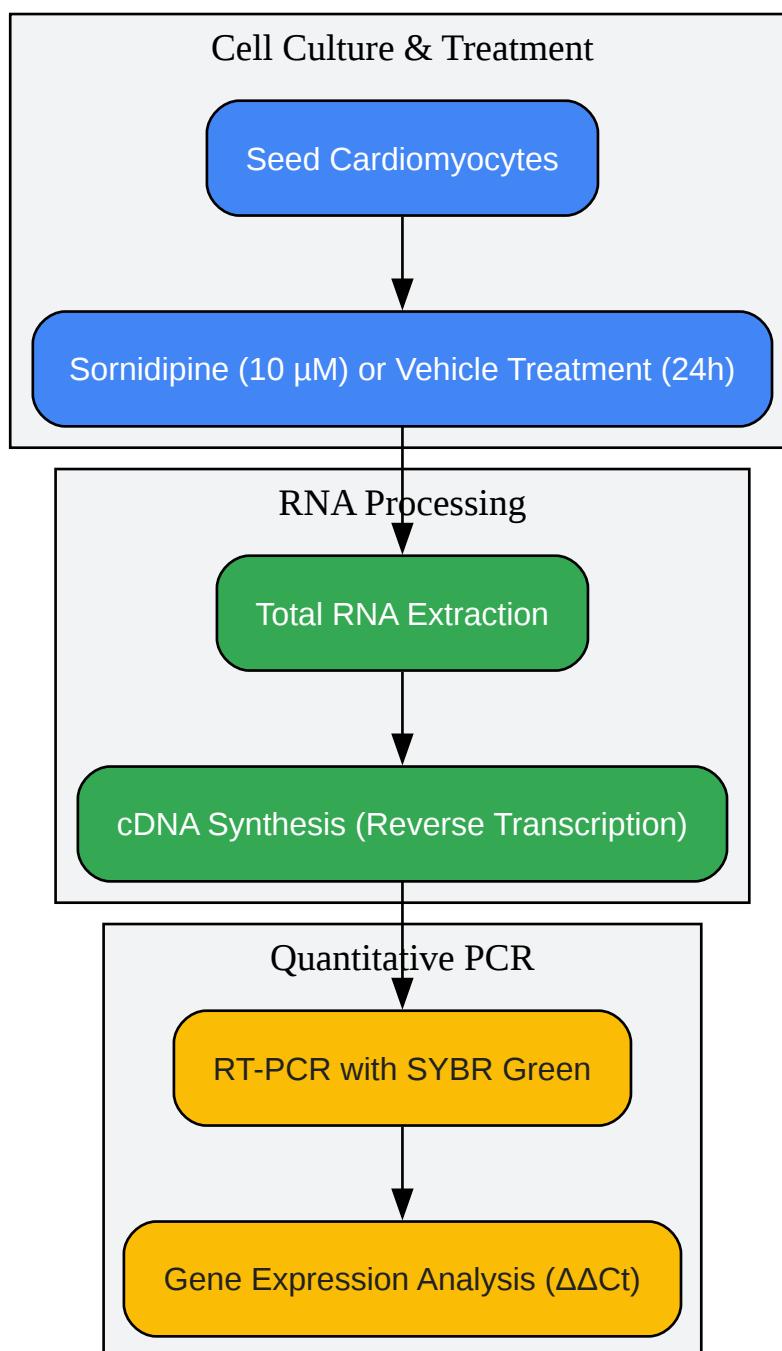
- **Sornidipine Preparation:** Prepare a 10 mM stock solution of **Sornidipine** in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 10 μ M). Prepare a vehicle control with the same concentration of DMSO.
- **Treatment:** Seed cells in 6-well plates and grow to 70-80% confluence. Replace the medium with fresh medium containing either **Sornidipine** or vehicle control. Incubate for 24 hours.

RNA Extraction

- **Lysis:** After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 ml of TRIzol® reagent to each well and lyse the cells by pipetting up and down.
- **Phase Separation:** Transfer the lysate to a microcentrifuge tube, add 0.2 ml of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- **RNA Precipitation:** Transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
- **RNA Wash and Resuspension:** Discard the supernatant, wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet and resuspend in RNase-free water.
- **Quantification and Quality Check:** Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

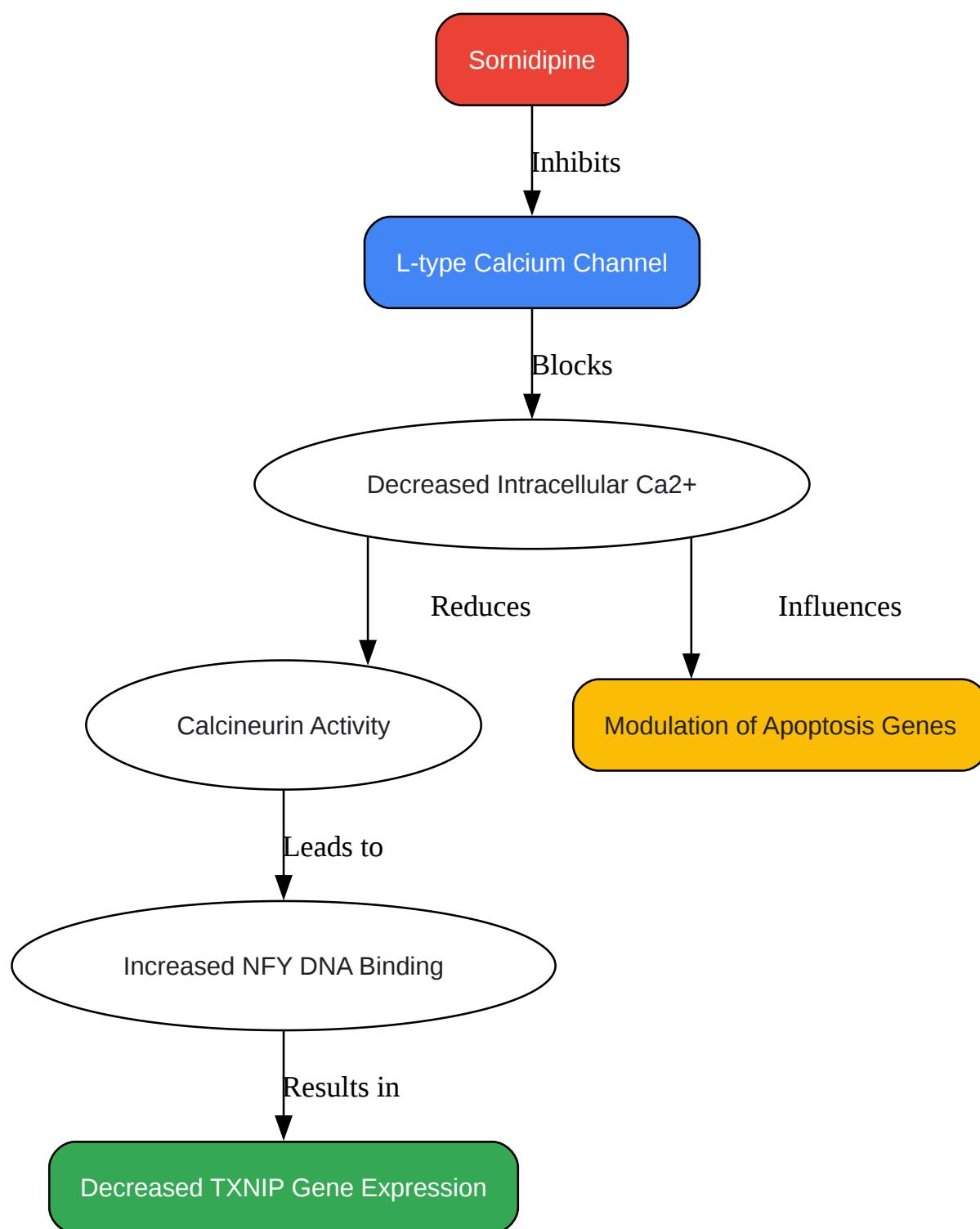
cDNA Synthesis (Reverse Transcription)

- **Reaction Setup:** In a sterile, RNase-free tube, combine the following:
 - 1 μ g of total RNA
 - 1 μ l of oligo(dT) primers (500 μ g/ml)
 - 1 μ l of 10 mM dNTP mix
 - Nuclease-free water to a final volume of 13 μ l


- Denaturation: Heat the mixture at 65°C for 5 minutes and then place on ice for at least 1 minute.
- Reverse Transcription: Add the following components to the tube:
 - 4 µl of 5X First-Strand Buffer
 - 1 µl of 0.1 M DTT
 - 1 µl of RNaseOUT™ Recombinant RNase Inhibitor
 - 1 µl of SuperScript™ III Reverse Transcriptase (200 units/µl)
- Incubation: Incubate the reaction at 50°C for 60 minutes.
- Inactivation: Inactivate the enzyme by heating at 70°C for 15 minutes.

Real-Time PCR (qPCR)

- Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, combine:
 - 10 µl of 2X SYBR Green qPCR Master Mix
 - 1 µl of forward primer (10 µM)
 - 1 µl of reverse primer (10 µM)
 - 2 µl of cDNA template (diluted 1:10)
 - 6 µl of nuclease-free water
- Primer Sequences (Hypothetical):
 - BCL2 Fwd: 5'-GGTGGGGTCATGTGTGTGG-3'
 - BCL2 Rev: 5'-CGGTCAGGTACTCAGTCATCC-3'
 - BAX Fwd: 5'-CCCGAGAGGTCTTTCCGAG-3'


- BAX Rev: 5'-CCAGCCCATGATGGTTCTGAT-3'
- CASP3 Fwd: 5'-TGGTTCATCCAGTCGCTTG-3'
- CASP3 Rev: 5'-ATTCTGTTGCCACCTTCGT-3'
- TXNIP Fwd: 5'-TGGTTCCGAGGAACTCTTC-3'
- TXNIP Rev: 5'-GAGTGAAGGCGGTGAACCTTC-3'
- GAPDH (Housekeeping) Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'
- GAPDH (Housekeeping) Rev: 5'-GAAGATGGTGATGGGATTTC-3'
- qPCR Cycling Conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
 - Melt Curve Analysis
- Data Analysis: Analyze the data using the comparative Ct ($\Delta\Delta Ct$) method to determine the relative fold change in gene expression, normalized to the housekeeping gene (GAPDH).

Visualizations

[Click to download full resolution via product page](#)

RT-PCR Experimental Workflow.

[Click to download full resolution via product page](#)

Hypothesized **Sornidipine** Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcium Channel Blockers Act through Nuclear Factor Y to Control Transcription of Key Cardiac Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do calcium channel blockers applied to cardiomyocytes cause increased channel expression resulting in reduced efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Antihypertensive L-Type Calcium Channel Blockers on Chemoresistant Lung Cancer Cells via Autophagy and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: RT-PCR Analysis of Gene Expression Changes Induced by Sornidipine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1622094#rt-pcr-analysis-of-gene-expression-changes-induced-by-sornidipine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com